4-Methoxypyrimidin-5-amine hydrochloride

Description

Chemical Nomenclature and Structural Identification

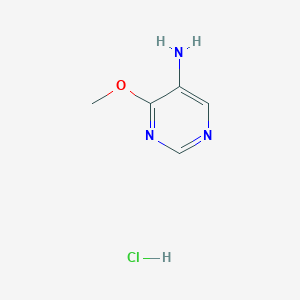

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound bearing the official name "4-methoxypyrimidin-5-amine;hydrochloride". This designation reflects the precise positioning of functional groups within the pyrimidine ring system, where the methoxy group (-OCH₃) occupies position 4 and the amino group (-NH₂) is located at position 5 of the pyrimidine nucleus. The compound is also known by several synonymous names including "5-amino-4-methoxypyrimidine hydrochloride" and "this compound," which emphasize different aspects of its molecular structure.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as "COC1=NC=NC=C1N.Cl," which provides a linear representation of the three-dimensional molecular architecture. The International Chemical Identifier for this compound is "InChI=1S/C5H7N3O.ClH/c1-9-5-4(6)2-7-3-8-5;/h2-3H,6H2,1H3;1H," providing a standardized method for chemical database searches and structural verification. The corresponding International Chemical Identifier Key, "AHXOXMTVHUHFIH-UHFFFAOYSA-N," serves as a unique identifier that facilitates precise chemical communication across databases and research platforms.

The compound's structural characteristics are further defined by its classification as a heterocyclic organic compound within the pyrimidine derivative category. The presence of nitrogen atoms at positions 1 and 3 in the six-membered ring distinguishes pyrimidines from other heterocyclic systems, while the specific substitution pattern of methoxy and amino groups creates unique electronic and steric properties that influence the compound's reactivity and biological activity. The hydrochloride salt formation involves the protonation of the amino group, resulting in enhanced water solubility and improved crystalline stability compared to the free base form.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry, particularly pyrimidine derivatives, traces its origins to the early nineteenth century when scientists began investigating the breakdown products of naturally occurring compounds. The foundational work in this field commenced in 1818 when Brugnatelli successfully isolated alloxan, identified as 5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione, through the oxidation of uric acid with nitric acid. This landmark discovery represented the first pyrimidine derivative to be systematically isolated and characterized, establishing the groundwork for subsequent investigations into heterocyclic chemistry.

The systematic study of pyrimidines advanced significantly during the latter half of the nineteenth century, with notable contributions from Gabriel and Colman in 1900, who first prepared the parent pyrimidine compound through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This methodological breakthrough provided researchers with access to the fundamental pyrimidine structure, enabling the exploration of various substituted derivatives. The term "pyrimidin" was first proposed by Pinner in 1885, who had earlier synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines beginning in 1884.

The twentieth century witnessed exponential growth in heterocyclic chemistry research, driven by the recognition that heterocyclic compounds constitute more than half of all known chemical compounds. This period saw the development of sophisticated synthetic methodologies for creating complex heterocyclic structures, including the methoxypyrimidine derivatives that encompass this compound. The establishment of organizations such as the Heterocyclic Group in 1967, which later became the Heterocyclic and Synthesis Group, provided institutional support for advancing research in this field. These developments culminated in the modern understanding that approximately 59 percent of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles, underscoring the pharmaceutical significance of compounds like this compound.

The contemporary era of heterocyclic chemistry has been characterized by the application of advanced synthetic techniques, including cross-coupling chemistry and nucleophilic substitution reactions, to create increasingly complex and functionally diverse heterocyclic compounds. The synthesis of this compound exemplifies these modern approaches, utilizing carefully controlled reaction conditions to achieve precise substitution patterns on the pyrimidine ring system. Current research continues to expand the boundaries of heterocyclic chemistry, with investigators exploring novel synthetic pathways and investigating the biological activities of newly synthesized compounds.

Positional Isomerism in Methoxypyrimidine Derivatives

Positional isomerism in methoxypyrimidine derivatives represents a fundamental aspect of structural chemistry that significantly influences the physical, chemical, and biological properties of these compounds. The pyrimidine ring system, with its six carbon and nitrogen atoms arranged in a 1,3-diazine configuration, provides multiple positions for methoxy group substitution, resulting in distinct isomeric forms with unique characteristics. The three primary methoxypyrimidine isomers include 2-methoxypyrimidine, 4-methoxypyrimidine, and 5-methoxypyrimidine, each exhibiting different electronic distributions and reactivity patterns based on the position of the methoxy substituent relative to the nitrogen atoms.

2-Methoxypyrimidine, bearing the Chemical Abstracts Service number 931-63-5, represents the isomer where the methoxy group occupies the position between the two nitrogen atoms in the pyrimidine ring. This positioning creates unique electronic characteristics due to the proximity of the electron-donating methoxy group to both nitrogen atoms simultaneously. The molecular formula C₅H₆N₂O and molecular weight of 110.11 grams per mole are shared among all methoxypyrimidine isomers, yet the distinct substitution pattern of 2-methoxypyrimidine results in specific spectroscopic and chemical properties. The compound exists as a pale liquid under standard conditions and demonstrates particular reactivity patterns in nucleophilic substitution reactions due to the electronic activation of positions 4 and 6 in the ring system.

4-Methoxypyrimidine, identified by Chemical Abstracts Service number 6104-41-2, places the methoxy substituent adjacent to one nitrogen atom while maintaining a meta relationship to the second nitrogen. This positioning creates an asymmetric electronic distribution within the ring system, influencing both the chemical reactivity and physical properties of the compound. The presence of the methoxy group at position 4 activates the neighboring positions for various chemical transformations, making this isomer particularly valuable as a synthetic intermediate in the preparation of more complex pyrimidine derivatives. The compound's International Chemical Identifier Key, "PENVYHXKYYCYML-UHFFFAOYSA-N," provides a unique database identifier that distinguishes it from other methoxypyrimidine isomers.

| Isomer | CAS Number | PubChem CID | InChI Key | Position |

|---|---|---|---|---|

| 2-Methoxypyrimidine | 931-63-5 | 136730 | YLZYSVYZMDJYOT-UHFFFAOYSA-N | Between N atoms |

| 4-Methoxypyrimidine | 6104-41-2 | 303830 | PENVYHXKYYCYML-UHFFFAOYSA-N | Adjacent to N |

| 5-Methoxypyrimidine | 31458-33-0 | 573467 | JIADELSANNMYFC-UHFFFAOYSA-N | Meta to both N |

5-Methoxypyrimidine, with Chemical Abstracts Service number 31458-33-0, positions the methoxy group at the meta position relative to both nitrogen atoms in the pyrimidine ring. This arrangement creates the most symmetrical electronic distribution among the three isomers, resulting in distinct chemical and physical properties. The compound's unique positioning influences its participation in various chemical reactions, particularly those involving nucleophilic attack at the 2, 4, and 6 positions of the pyrimidine ring. Research has demonstrated that the positional differences among these isomers significantly affect their biological activities and synthetic utility, with each isomer serving specific roles in pharmaceutical and materials chemistry applications.

The parent compound of this compound, namely 4-methoxypyrimidin-5-amine (Chemical Abstracts Service number 15579-82-5), represents a further substituted derivative where an amino group has been introduced at position 5 of the 4-methoxypyrimidine scaffold. This dual substitution pattern creates a compound with enhanced complexity and potential for forming hydrogen bonds through the amino group while maintaining the electronic characteristics imparted by the methoxy substituent. The molecular formula C₅H₇N₃O and molecular weight of 125.13 grams per mole reflect the additional amino functionality compared to the simple methoxypyrimidine isomers. The combination of methoxy and amino substituents in specific positions provides unique opportunities for further chemical modification and biological activity optimization.

Properties

IUPAC Name |

4-methoxypyrimidin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-9-5-4(6)2-7-3-8-5;/h2-3H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXOXMTVHUHFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from 4,6-Dichloropyrimidine Compounds

A widely used industrial approach involves the stepwise substitution of 4,6-dichloropyrimidine, leveraging its availability and reactivity:

Step 1: Aminolysis at the 4-position

4,6-Dichloropyrimidine is reacted with ammonia or primary amines under controlled temperature (30–60 °C) to selectively replace the chlorine at the 4-position with an amino group, yielding 4-amino-6-chloropyrimidine. This step is typically performed under atmospheric pressure with water as the solvent. The reaction is monitored by HPLC to ensure residual dichloropyrimidine is below 0.1% area, ensuring high conversion.- Yield: 89–91%

- Purity: >99% by HPLC

- Conditions: Molar ratio of dichloropyrimidine to ammonia 1:2–8; temperature 30–60 °C; reaction time varies until completion.

Step 2: Alkoxylation at the 6-position

The intermediate 4-amino-6-chloropyrimidine is then reacted with methanol in the presence of a base such as sodium hydroxide under reflux conditions to substitute the chlorine at the 6-position with a methoxy group, producing 4-amino-6-methoxypyrimidine.- Yield: ~92%

- Purity: ~99.4% by HPLC

- Conditions: Reflux with methanol and NaOH; pH adjustment with concentrated HCl post-reaction; crystallization at low temperature (~3 °C) for purification.

Step 3: Conversion to Hydrochloride Salt

The free base 4-amino-6-methoxypyrimidine is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating crystallization and improving stability.

This method is noted for its environmental friendliness, high yield, and suitability for scale-up industrial production due to simple operation and low impurity levels.

Alternative Routes via Hydroxy Pyrimidine Intermediates

Another approach involves the direct amination of hydroxy-substituted pyrimidines:

- Starting from 4-hydroxy-5-methyl-1H-pyridin-2-one analogs, ammonolysis is performed in the presence of ammonium bromide salts under high pressure and elevated temperature (150–200 °C) in an autoclave.

- This process introduces the amino group directly, converting the hydroxy group to an amino group efficiently without chromatography, making it suitable for scale-up.

- The reaction uses a large excess of ammonia (20–200 equivalents) and ammonium bromide as an additive to facilitate substitution.

- After reaction completion, excess ammonia is removed, and the product is crystallized from water at low temperature.

- This method emphasizes shorter reaction times and reduced solvent use, contributing to greener chemistry.

Nucleophilic Substitution and Oxidation Methods

- Some synthetic routes begin with chlorination or bromination of pyrimidine rings, followed by nucleophilic substitution with methoxide ions to introduce the methoxy group.

- Oxidation reactions, such as those mediated by nonheme diiron N-oxygenase enzymes (e.g., AzoC variants), have been explored for functional group transformations on pyrimidine derivatives, though these are more specialized and less common in industrial synthesis.

Summary Table of Preparation Methods

| Methodology | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Aminolysis of 4,6-dichloropyrimidine + Alkoxylation | 4,6-Dichloropyrimidine | NH3 (30–60 °C), then MeOH + NaOH (reflux) | 89–92 | >99 | Industrial scale, environmentally friendly |

| Ammonolysis of 4-hydroxy pyridinone | 4-Hydroxy-5-methyl-1H-pyridin-2-one | NH3 (liquid, 150–200 °C, autoclave), NH4Br salt | High | High | High pressure, no chromatography needed |

| Chlorination + Nucleophilic substitution | Pyrimidine | KBr or NaBr, then MeO- substitution | Moderate | Variable | Less common, used in lab-scale synthesis |

| Enzymatic oxidation (specialized) | Pyrimidine derivatives | AzoC enzyme variants | Low | N/A | Research stage, not industrially applied |

Detailed Research Findings and Notes

- The aminolysis-alkoxylation sequence from 4,6-dichloropyrimidine is the most documented and scalable method, with yields consistently above 89% and high purity suitable for pharmaceutical applications.

- The use of ammonium bromide in high-pressure ammonolysis reactions enables direct amination of hydroxy pyrimidine intermediates with improved environmental profiles and reduced reaction times.

- Analytical techniques such as HPLC, NMR, and crystallography confirm the substitution patterns and purity of the final products, ensuring batch-to-batch consistency.

- Reaction parameters such as temperature, molar ratios, and pH are critical for optimizing yield and minimizing impurities. For example, maintaining reaction temperature around 56–60 °C during aminolysis controls exothermicity and improves selectivity.

- The hydrochloride salt form is favored for its enhanced stability and ease of handling in downstream processes.

Chemical Reactions Analysis

4-Methoxypyrimidin-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form various heterocyclic compounds.

Scientific Research Applications

4-Methoxypyrimidin-5-amine hydrochloride has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: This compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

Industry: It serves as a catalyst in various organic reactions and is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxypyrimidin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity . This inhibition can lead to the suppression of various biochemical pathways, making it useful in therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Melting Points : Hydrochloride salts generally exhibit higher melting points than free bases. For example, 5-Bromo-2-chloropyrimidin-4-amine melts at 460–461 K , while 4,6-Dichloro-5-methoxypyrimidine (a related neutral compound) melts at 313–315 K .

- Solubility: The hydrochloride salt of 4-Methoxypyrimidin-5-amine enhances water solubility compared to non-ionic analogs, making it preferable for formulation in polar solvents .

Key Research Findings

- Reactivity Trends : Chloro-substituted pyrimidines (e.g., 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine) undergo nucleophilic substitution more readily than methoxy derivatives, enabling modular derivatization .

- Crystal Packing : Short Cl···N interactions (3.094–3.100 Å) stabilize the crystal lattice in halogenated pyrimidines, as seen in 4,6-Dichloro-5-methoxypyrimidine .

- Biological Activity : Pyrimidines with electron-donating groups (e.g., -OCH₃) at position 4 exhibit enhanced binding to thymidylate synthase, a target in cancer therapy .

Biological Activity

4-Methoxypyrimidin-5-amine hydrochloride is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring and subsequent functionalization. Various synthetic routes have been explored to optimize yield and purity.

Anti-inflammatory Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory effects. These compounds often inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.

- COX Inhibition : A study reported that several pyrimidine derivatives suppressed COX-1 and COX-2 activities, with IC50 values indicating their potency. For example, derivatives showed IC50 values against COX-1 ranging from 19.45 μM to 28.39 μM and against COX-2 from 23.8 μM to 42.1 μM .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |

| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

Anticancer Activity

In addition to anti-inflammatory effects, there is emerging evidence supporting the anticancer potential of pyrimidine derivatives.

- ERK5 Inhibition : The extracellular signal-regulated kinase 5 (ERK5) pathway has been implicated in cancer cell proliferation and survival. Compounds similar to this compound have been shown to inhibit ERK5 activity, suggesting a potential role in cancer treatment .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that certain pyrimidine derivatives can selectively induce cell death in cancer cells while sparing normal cells.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives:

- In Vivo Studies : Animal models have shown that compounds with similar structures to this compound can significantly reduce tumor size and inhibit metastasis when administered at specific dosages.

- Clinical Trials : Preliminary clinical trials are underway to assess the efficacy of pyrimidine-based compounds in treating specific cancer types, focusing on their ability to modulate inflammatory responses and inhibit tumor growth.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Inflammatory Pathways : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators like prostaglandins.

- Modulation of Kinase Activity : The inhibition of kinases such as ERK5 may disrupt signaling pathways critical for cancer cell survival and proliferation.

Q & A

Q. Basic Research Focus

- Spectroscopy :

- ¹H/¹³C NMR : Methoxy protons resonate at δ ~3.8–4.0 ppm, while amine protons (if free) appear as broad signals at δ ~5.5–6.5 ppm. Aromatic protons in the pyrimidine ring are typically deshielded (δ ~8.0–9.0 ppm) .

- IR : N-H stretching (3100–3300 cm⁻¹) and C-O-C vibrations (1250–1050 cm⁻¹) confirm functional groups.

- X-ray Crystallography : Resolves tautomeric ambiguity (e.g., amine vs. imine forms) by identifying hydrogen-bonding networks. For example, Cl⁻···H-N interactions stabilize the hydrochloride salt in the crystal lattice .

Q. Advanced Research Focus

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict tautomer stability. Compare computed NMR shifts with experimental data to validate tautomeric dominance .

What mechanistic insights explain the reactivity of the methoxy and amine groups in nucleophilic substitution reactions?

Q. Advanced Research Focus

- Methoxy Group : Acts as a weak electron-donating group, directing electrophiles to the 2- and 6-positions of the pyrimidine ring. However, steric hindrance from the methoxy group can reduce reactivity at adjacent sites.

- Amine Group : Participates in resonance stabilization, enhancing electrophilic substitution at the 5-position. In acidic conditions, protonation of the amine increases ring electron deficiency, favoring SNAr (nucleophilic aromatic substitution) pathways .

Experimental Design :- Kinetic Studies : Monitor reaction progress under varying pH (e.g., HCl vs. NaHCO₃) to isolate rate-determining steps.

- Isotopic Labeling : Use ¹⁵N-labeled amine to track substitution pathways via mass spectrometry .

How do hydrogen-bonding interactions in the crystalline phase affect the stability and solubility of this compound?

Q. Advanced Research Focus

- Graph Set Analysis : In X-ray structures, short Cl⁻···H-N contacts (~3.09–3.10 Å) and N-H···O interactions form infinite chains or sheets, contributing to lattice stability .

- Solubility : Polar solvents (H₂O, DMSO) disrupt these interactions, but hydrochloride salts generally exhibit lower solubility in non-polar solvents.

Methodology :

What strategies can resolve contradictions in reported biological activity data for pyrimidine derivatives like this compound?

Q. Advanced Research Focus

- Data Discrepancies : Conflicting IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent effects).

Mitigation Strategies :- Standardized Protocols : Use validated cell lines (e.g., HEK293 for receptor-binding assays) and control for solvent cytotoxicity (e.g., DMSO ≤0.1%).

- Structure-Activity Relationship (SAR) : Compare analogues (e.g., 4,6-dichloro-5-methoxypyrimidine) to isolate the role of the amine group .

- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify outliers .

How can computational tools predict the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

- ADME Prediction :

- Software : SwissADME or pkCSM estimates logP (~1.2), aqueous solubility (~2.1 mg/mL), and CYP450 inhibition.

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields.

Validation : Compare predicted vs. experimental plasma protein binding (e.g., equilibrium dialysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.